molecular formula C15H25NO4S B603030 [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1246823-92-6

[(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Katalognummer: B603030
CAS-Nummer: 1246823-92-6
Molekulargewicht: 315.4g/mol
InChI-Schlüssel: NPHGHPAPWAZQQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Eigenschaften

CAS-Nummer

1246823-92-6

Molekularformel

C15H25NO4S

Molekulargewicht

315.4g/mol

IUPAC-Name

4-butoxy-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-4-6-9-20-15-8-7-14(10-12(15)3)21(18,19)16-13(5-2)11-17/h7-8,10,13,16-17H,4-6,9,11H2,1-3H3

InChI-Schlüssel

NPHGHPAPWAZQQI-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Butoxy Group: This can be achieved through an etherification reaction where a butanol derivative reacts with the benzenesulfonamide.

    Addition of the Hydroxymethyl Group: This step involves the reaction of a suitable aldehyde or alcohol with the benzenesulfonamide to introduce the hydroxymethyl group.

    Methylation: The final step involves the methylation of the benzenesulfonamide core to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkoxy or amino derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide core.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or other biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-butoxy-N-[1-(hydroxymethyl)propyl]-3-isopropylbenzenesulfonamide
  • 4-butoxy-N-[1-(hydroxymethyl)propyl]-3-ethylbenzenesulfonamide

Comparison

Compared to similar compounds, [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to its specific substitution pattern on the benzenesulfonamide core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.